Isopentenyl Pyrophosphate-d5 Triammonium Salt
CAS No.:
Cat. No.: VC18011628
Molecular Formula: C5H12O7P2
Molecular Weight: 251.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H12O7P2 |
|---|---|
| Molecular Weight | 251.12 g/mol |
| IUPAC Name | [4,4-dideuterio-3-(trideuteriomethyl)but-3-enyl] phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C5H12O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h1,3-4H2,2H3,(H,9,10)(H2,6,7,8)/i1D2,2D3 |
| Standard InChI Key | NUHSROFQTUXZQQ-KPAILUHGSA-N |
| Isomeric SMILES | [2H]C(=C(CCOP(=O)(O)OP(=O)(O)O)C([2H])([2H])[2H])[2H] |
| Canonical SMILES | CC(=C)CCOP(=O)(O)OP(=O)(O)O |
Introduction
Chemical Structure and Isotopic Labeling
Molecular Composition
IPP-d5 Triammonium Salt is characterized by the substitution of five hydrogen atoms with deuterium at specific positions: two deuterium atoms at the C4 position and three within the methyl group at C3 . This modification preserves the compound’s biochemical activity while introducing isotopic distinctions critical for analytical differentiation. The triammonium counterions enhance solubility in aqueous solutions, facilitating its use in enzymatic assays .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1246817-54-8 | |
| Molecular Formula | C₅H₁₆D₅N₃O₇P₂ | |
| Molecular Weight | 302.21 g/mol | |
| Purity | ≥98% | |
| Storage Conditions | 2–8°C, protected from light |
Isotopic Labeling Advantages
The incorporation of deuterium allows researchers to distinguish endogenous IPP from exogenously introduced IPP-d5 in metabolic studies. This capability is pivotal for tracing flux through the mevalonate pathway, which governs cholesterol and terpenoid synthesis . Mass spectrometry detects the mass shift caused by deuterium, enabling quantitative analysis of substrate utilization in real time .
Applications in Biochemical Research
Isoprenoid Biosynthesis
IPP-d5 serves as a precursor in the mevalonate pathway, where IPP isomerase catalyzes its conversion to dimethylallyl pyrophosphate (DMAPP) . Studies in Haematococcus pluvialis have demonstrated that light stress upregulates IPP isomerase expression, correlating with increased carotenoid production . The deuterated form permits precise measurement of enzyme kinetics under varying conditions, such as pH and substrate concentration .
Antitumor Agent Development
Phosphohalohydrins derived from IPP-d5 exhibit cytotoxicity against cancer cell lines by disrupting isoprenoid-dependent signaling pathways . For example, Dhe-Paganon et al. (1994) utilized IPP analogs to synthesize compounds targeting farnesyltransferase, an enzyme implicated in Ras protein activation .
Analytical Techniques and Metabolic Studies
Mass Spectrometry
The 5 Da mass difference between IPP and IPP-d5 allows for unambiguous identification in complex biological matrices. Researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify pathway intermediates, enabling the reconstruction of metabolic networks .
Comparative Analysis with Related Compounds
Table 2: Functional Comparison of Isoprenoid Pathway Intermediates
| Compound | Role in Biosynthesis | Key Enzymes Involved |
|---|---|---|
| IPP | Central precursor | IPP isomerase, FPPS |
| DMAPP | Initiates chain elongation | GGPPS, squalene synthase |
| Farnesyl Pyrophosphate | Sesquiterpene precursor | FPPS |
| Geranylgeranyl Pyrophosphate | Diterpene precursor | GGPPS |
Unlike non-deuterated IPP, IPP-d5 enables real-time tracking of carbon flux without perturbing native biochemical processes . This distinction is critical for validating computational models of metabolic regulation.
Recent Research Findings and Future Directions
Recent investigations have leveraged IPP-d5 to study isoprenoid flux in antibiotic-resistant bacteria, revealing compensatory pathway activation upon inhibition of the mevalonate pathway . Future applications may include CRISPR-Cas9-mediated pathway engineering, where IPP-d5 could trace carbon allocation in synthetic biology constructs. Additionally, advances in cryo-electron microscopy may elucidate how deuterium labeling affects enzyme-substrate interactions at atomic resolution .
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